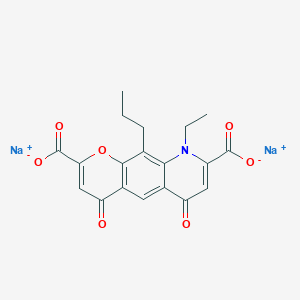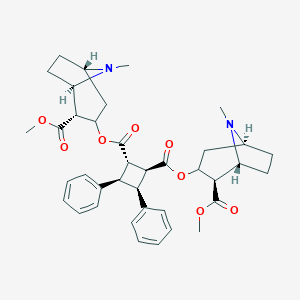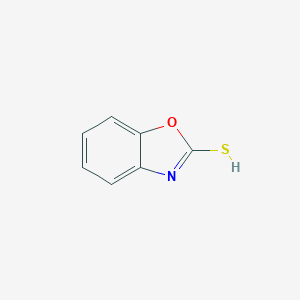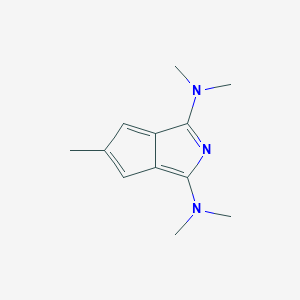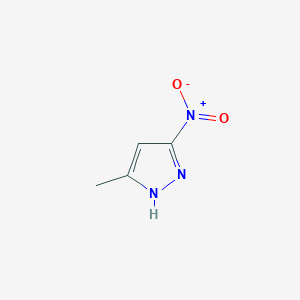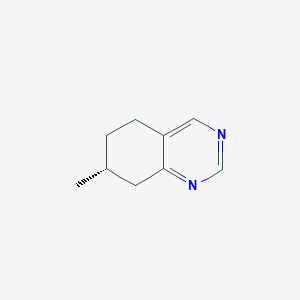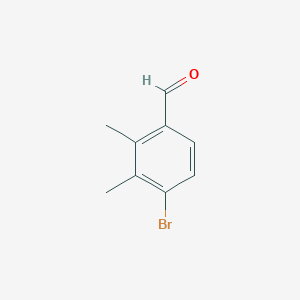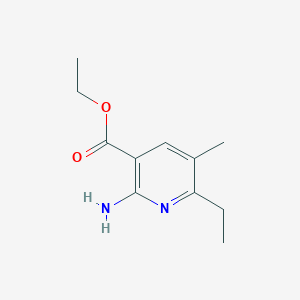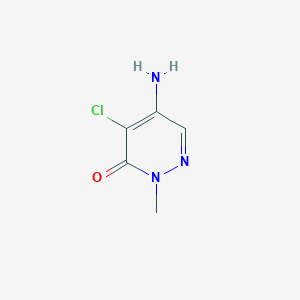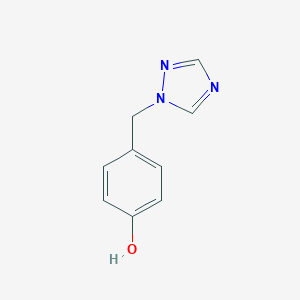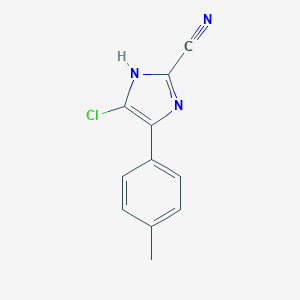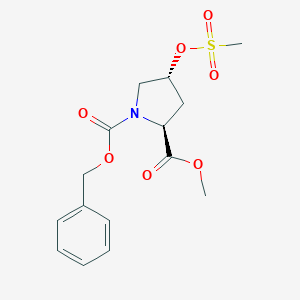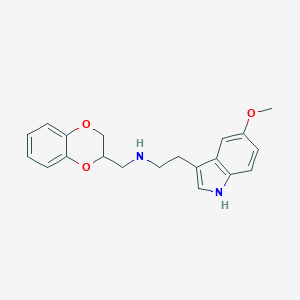
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, also known as MDMPEA, is a synthetic compound that belongs to the family of phenethylamines. It has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of reward and motivation. The exact mechanism of action of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor signaling.
Efectos Bioquímicos Y Fisiológicos
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to produce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to have a similar pharmacological profile to other phenethylamines, such as MDMA and mescaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several advantages for lab experiments, including its high affinity for serotonin receptors and the dopamine transporter, which makes it a useful tool for studying the role of these receptors in the brain. However, N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several limitations, including its potential for abuse and its lack of specificity for certain receptors. Additionally, the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior are not fully understood.
Direcciones Futuras
There are several future directions for research on N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, including its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior. Finally, the development of more specific and selective compounds that target specific receptors may lead to the development of more effective treatments for psychiatric disorders.
Métodos De Síntesis
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine can be synthesized using various methods, including the reduction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with sodium borohydride, followed by the reaction with 5-methoxytryptamine in the presence of sodium hydride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with 5-methoxytryptamine in the presence of sodium hydride and palladium on carbon.
Aplicaciones Científicas De Investigación
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has also been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for certain psychiatric disorders.
Propiedades
Número CAS |
116729-30-7 |
|---|---|
Nombre del producto |
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H22N2O3/c1-23-15-6-7-18-17(10-15)14(11-22-18)8-9-21-12-16-13-24-19-4-2-3-5-20(19)25-16/h2-7,10-11,16,21-22H,8-9,12-13H2,1H3 |
Clave InChI |
RAHWBHSCAILHCG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
Sinónimos |
BDT N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



